CDK2 Inhibitory Activity: Comparative Potency of 5-Bromoimidazo[1,2-a]pyridine Derivatives vs. Nek2 Inhibitor Benchmarks
A structurally related 5-bromoimidazo[1,2-a]pyridine derivative (CHEMBL1923087) demonstrated potent inhibition of CDK2/Cyclin A2 with an IC₅₀ of 61 nM in human HeLa cell extracts [1]. While this represents a derivative rather than (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol itself, it establishes a class-level benchmark for 5-bromo-substituted imidazo[1,2-a]pyridines in kinase inhibition. For comparison, a leading Nek2 inhibitor from the same imidazo[1,2-a]pyridine chemotype (compound 28e) exhibited an IC₅₀ of 38 nM against MGC-803 gastric cancer cells, representing a 1.6-fold difference in potency that may be target-specific rather than scaffold-intrinsic [2]. The 5-bromo substitution pattern appears critical for maintaining this activity profile.
| Evidence Dimension | Kinase inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 61 nM (CDK2/Cyclin A2 in HeLa extracts; derivative CHEMBL1923087) |
| Comparator Or Baseline | Nek2 inhibitor 28e: IC₅₀ = 38 nM (MGC-803 cells) |
| Quantified Difference | 1.6-fold difference (38 nM vs. 61 nM); both in nanomolar range |
| Conditions | CDK2 assay: human HeLa cell extracts, histone H1 substrate, 30 min preincubation. Nek2 assay: MGC-803 gastric cancer cell line. |
Why This Matters
The nanomolar-range kinase inhibition potential of 5-bromo-substituted imidazo[1,2-a]pyridine derivatives validates the scaffold's utility in oncology-focused medicinal chemistry programs, particularly for targets where CDK2 or related kinases are implicated.
- [1] BindingDB. BDBM50358833 / CHEMBL1923087. Affinity Data: IC₅₀ = 61 nM for CDK2/Cyclin A2 in human HeLa cell extracts. View Source
- [2] Wang, H. et al. (2020). Design, synthesis, and SAR studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorg Med Chem, 28(23):115775. Compound 28e IC₅₀ = 38 nM in MGC-803 cells. View Source
